molecular formula C14H20N4O3S B2465572 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034203-88-6

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2465572
CAS No.: 2034203-88-6
M. Wt: 324.4
InChI Key: TVNCBAIRWWOLGM-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethyl-1,2-oxazole and 1-methyl-1H-pyrazole intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl and pyrazole groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2-oxazole: A precursor in the synthesis of the target compound.

    1-Methyl-1H-pyrazole: Another precursor used in the synthesis.

    Sulfonyl-substituted piperidines:

Uniqueness

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3,5-dimethyl-4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-7-4-5-12(9-18)13-6-8-17(3)15-13/h6,8,12H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNCBAIRWWOLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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